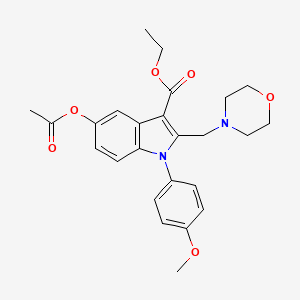
ethyl 5-(acetyloxy)-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Introduction of the 4-methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the morpholinomethyl group: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-(HYDROXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE
- ETHYL 5-(ACETYLOXY)-1-(4-HYDROXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE
Uniqueness
ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE is unique due to the specific combination of functional groups in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C25H28N2O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H28N2O6/c1-4-32-25(29)24-21-15-20(33-17(2)28)9-10-22(21)27(18-5-7-19(30-3)8-6-18)23(24)16-26-11-13-31-14-12-26/h5-10,15H,4,11-14,16H2,1-3H3 |
InChI Key |
FUFVWWPUJGRQHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















